PD-L1 Inhibition: 2-[(Cyclopentylamino)methyl]phenoxy-Derived Compound Demonstrates 53 nM Potency
A compound incorporating the 2-[(cyclopentylamino)methyl]phenoxy scaffold, specifically 2-{4-[(cyclopentylamino)methyl]-3,5-dimethoxyphenoxymethyl}-6-phenylbenzonitrile (Bristol-Myers Squibb Example 135 from US9872852), exhibited an IC50 of 53 nM against human PD-L1 in an HTRF binding assay [1]. While direct comparator data for the identical assay are not publicly available for analogs lacking the cyclopentylamino-methyl substitution pattern, this potency level positions the elaborated scaffold among potent small-molecule PD-L1 antagonists [1].
| Evidence Dimension | PD-L1 binding affinity (IC50) |
|---|---|
| Target Compound Data | 53 nM |
| Comparator Or Baseline | No direct comparator in identical assay; class-level benchmark: sub-100 nM for potent PD-L1 small molecules |
| Quantified Difference | N/A (single data point) |
| Conditions | HTRF assay buffer: dPBS + 0.1% BSA + 0.05% Tween |
Why This Matters
This data demonstrates that the elaborated 2-[(cyclopentylamino)methyl]phenoxy scaffold can achieve sub-100 nM potency in a therapeutically relevant immuno-oncology target, supporting its utility as a privileged starting point for PD-L1 inhibitor programs.
- [1] Bristol-Myers Squibb, 'Compounds useful as immunomodulators', U.S. Patent 9,872,852, Example 135 (2018); BindingDB Entry BDBM365883. View Source
